molecular formula C15H12ClFN2O B2618406 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 610277-57-1

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B2618406
CAS No.: 610277-57-1
M. Wt: 290.72
InChI Key: RUCSPLNZEQHLMO-UHFFFAOYSA-N
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Description

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a synthetic organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a dihydropyrazolyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenol with 2-fluorobenzaldehyde to form an intermediate, which is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-fluorophenol: Shares the chloro and fluorophenyl groups but lacks the pyrazole moiety.

    2-chloro-4-fluorophenol: Similar structure but different positioning of the chloro and fluorophenyl groups.

    5-chloro-2-(2,4-dichlorophenoxy)phenol: Contains additional chloro groups and a phenoxy linkage.

Uniqueness

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the presence of the dihydropyrazolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13,18,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCSPLNZEQHLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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